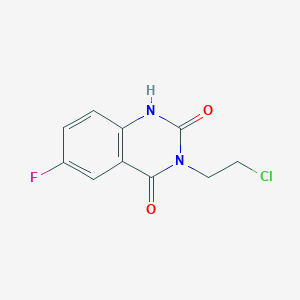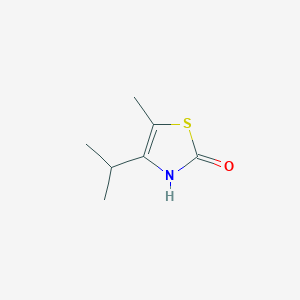
4-Fluoro-3-metoxí-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzonitrilo
Descripción general
Descripción
This compound is a complex organic molecule that contains a fluorine atom, a methoxy group (-OCH3), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the boronic ester group and the methoxy group onto a fluorinated benzene ring. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the benzene ring at its core. The fluorine atom, methoxy group, and boronic ester group would be attached to this ring. These groups would likely influence the compound’s reactivity and other properties .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions. These reactions are commonly used to form carbon-carbon bonds in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Reactivo de Síntesis Orgánica
Los ácidos y ésteres borónicos se utilizan ampliamente como reactivos en la síntesis orgánica. Son particularmente conocidos por su papel en las reacciones de acoplamiento de Suzuki, que se utilizan para formar enlaces carbono-carbono entre compuestos aromáticos .
Catalizadores en Reacciones Químicas
Estos compuestos pueden actuar como catalizadores en diversas reacciones químicas debido a su capacidad para formar complejos estables con otras sustancias .
Sondas y Sensores en Biología Química
Las propiedades únicas de los ácidos borónicos permiten que se utilicen como sondas y sensores para detectar moléculas biológicas que contienen cis-dioles, como los azúcares .
Fármacos Terapéuticos
Algunos derivados de ácidos borónicos se han desarrollado como fármacos terapéuticos, en particular para el tratamiento del cáncer. Ejemplos incluyen bortezomib (Velcade) e ixazomib (Ninlaro), que son inhibidores del proteasoma .
Terapia de Captura de Neutrones
Los ácidos borónicos y sus ésteres se consideran posibles portadores de boro adecuados para la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer .
Química de Polímeros
Estos compuestos son componentes integrales en la síntesis de polímeros con propiedades o funcionalidades específicas .
Aplicaciones de Detección
Los ácidos borónicos interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección. Estas pueden ser ensayos homogéneos o métodos de detección heterogéneos .
Biología Química y Química Medicinal
Los ácidos borónicos forman enlaces covalentes fuertes y reversibles con dioles diana, lo que los hace útiles en biología química para estudiar procesos biológicos y en química medicinal para el desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound’s interaction with its targets involves the transfer of the boronate group to the target molecule. This is a key step in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a part of various biochemical pathways. It facilitates the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, such as this compound, is considerable at physiological ph . This could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the compound should be stored at 4° C for stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)7-11(18-5)12(10)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUJXDPEWBRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672885 | |
| Record name | 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-55-9 | |
| Record name | 4-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
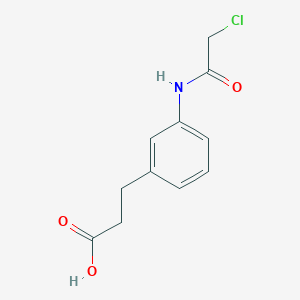

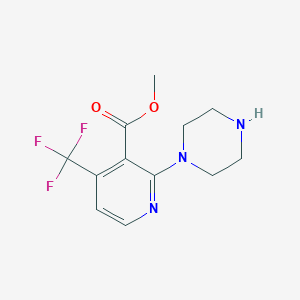

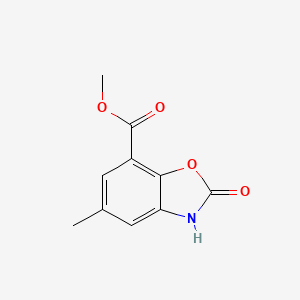

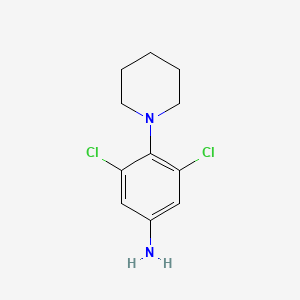

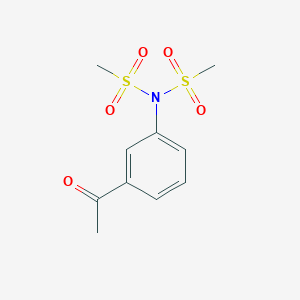

![Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1421605.png)
